molecular formula C24H27N3O3S B2959987 2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946270-67-3

2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2959987
CAS RN: 946270-67-3
M. Wt: 437.56
InChI Key: MFQQGZCFDCPLOY-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Study

A study by Patel and Patel (2010) on the synthesis of fluoroquinolone-based 4-thiazolidinones, although not directly mentioning the specific compound, provides insights into the synthesis methods that could be applicable to similar quinazoline derivatives. Their research into antimicrobial activities suggests a potential application area for related compounds in combating bacterial and fungal infections Patel and Patel, 2010.

Heterocyclic Carboxamides as Antipsychotic Agents

Research on heterocyclic carboxamides for their potential as antipsychotic agents was conducted by Norman et al. (1996). This study underscores the importance of quinazoline derivatives in developing new treatments for psychiatric disorders, suggesting that modifications to the quinazoline core can lead to compounds with significant therapeutic value Norman et al., 1996.

Quinazoline Antifolate Thymidylate Synthase Inhibitors

Marsham et al. (1989) explored quinazoline antifolate compounds as thymidylate synthase inhibitors, indicating their potential use in cancer chemotherapy. This research highlights the critical role of quinazoline derivatives in inhibiting enzymes involved in DNA synthesis, pointing to their utility in developing anticancer therapies Marsham et al., 1989.

Synthesis and Analgesic Activity of Pyrazoles and Triazoles

A study by Saad et al. (2011) on the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety showcases the potential of such compounds in pain management. This work suggests that quinazoline derivatives, through structural modification, can be developed into effective analgesic agents Saad et al., 2011.

Mechanism of Action

Target of Action

It is known that similar compounds with 2’-o-methoxyethyl (2’-o-moe) modifications are often used in the development of nucleic-acid-based drugs . These compounds typically target specific RNA sequences, leading to changes in gene expression .

Mode of Action

The mode of action of this compound is likely related to its interaction with its RNA targets. The 2’-O-MOE modification increases the stability of the compound towards digestion by nucleases, blocking the nucleophilic 2’ hydroxyl moiety . This modification also increases the thermal stability of complementary hybridization, encouraging tighter binding and allowing the use of shorter oligonucleotides .

Biochemical Pathways

It is known that 2’-o-moe modified compounds can be used to synthesize rna endonuclease catalysts for the allele-specific cleavage of oncogenic mrnas . This suggests that the compound may affect pathways related to gene expression and mRNA processing.

Pharmacokinetics

These compounds exhibit a rapid distribution phase with a half-life of several hours and a prolonged elimination phase with a half-life of days . The 2’-O-MOE modification combined with a phosphodiester backbone exhibits a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For 2’-O-MOE modified compounds used in gene therapy, the result of action is typically a change in gene expression. This can lead to various molecular and cellular effects, depending on the specific genes targeted .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of nucleases can affect the stability of the compound, although the 2’-O-MOE modification increases resistance to nuclease digestion . Additionally, factors such as pH and temperature can influence the compound’s interaction with its targets and its overall efficacy .

properties

IUPAC Name

2-benzylsulfanyl-N-cyclopentyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-12-11-18(22(28)25-19-9-5-6-10-19)15-21(20)26-24(27)31-16-17-7-3-2-4-8-17/h2-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQQGZCFDCPLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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